molecular formula C10H9BFNO2 B14085067 (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid

(3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid

Cat. No.: B14085067
M. Wt: 205.00 g/mol
InChI Key: UJAUDABYSMJPNE-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyrrole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The fluoro group can undergo reduction under specific conditions to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Reduction: Fluorine-free hydrocarbons.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: Utilized in the development of boron-containing biomolecules for imaging and therapeutic applications.

Medicine:

    Drug Development: Investigated for its potential in the synthesis of boron-containing drugs, which can exhibit unique pharmacological properties.

Industry:

    Material Science: Used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the fluoro and pyrrole substituents, making it less versatile in certain reactions.

    4-Fluorophenylboronic Acid: Contains a fluoro group but lacks the pyrrole moiety, affecting its reactivity and applications.

    3-Pyrrolylphenylboronic Acid: Contains the pyrrole moiety but lacks the fluoro group, which can influence its chemical properties.

Uniqueness: (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both the fluoro and pyrrole substituents, which enhance its reactivity and make it suitable for a wider range of applications in organic synthesis and material science .

Properties

Molecular Formula

C10H9BFNO2

Molecular Weight

205.00 g/mol

IUPAC Name

(3-fluoro-5-pyrrol-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H9BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h1-7,14-15H

InChI Key

UJAUDABYSMJPNE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2C=CC=C2)(O)O

Origin of Product

United States

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